1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of magnesium nitride (Mg3N2) as a catalyst in a one-pot synthesis . The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, followed by purification through column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
- 5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Comparison: 1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its biological activity. This article delves into its synthesis, biological evaluation, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
The compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities. The synthesis of this compound typically involves multicomponent reactions that yield derivatives with various substituents, enhancing their biological efficacy. For instance, modifications at the 3-position have been shown to significantly influence the compound's activity against different biological targets.
Anticancer Properties
Recent studies have highlighted the cytotoxic activity of imidazo[1,5-a]pyridine derivatives against various cancer cell lines. For example:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic effects with GI50 values ranging from 0.43 to 14.9 μM against human tumor cell lines such as MCF-7 (breast cancer) .
- Mechanism of Action : These compounds induce apoptosis and arrest the cell cycle at the G2/M phase. Flow cytometric analysis indicated that they inhibit microtubule assembly, which is crucial for cancer cell proliferation .
Antimicrobial Activity
The imidazo[1,5-a]pyridine scaffold has also been explored for its antimicrobial properties , particularly against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb):
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strains .
- In Vivo Efficacy : In animal models, treatments with these compounds resulted in a significant reduction of bacterial load in infected mice .
Study on Cytotoxic Activity
A study evaluated the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives:
Compound | Cell Line | GI50 (μM) | Mechanism |
---|---|---|---|
5d | MCF-7 | 3.25 | Apoptosis induction |
5l | MCF-7 | 1.71 | Microtubule inhibition |
This table summarizes key findings from a study that assessed the cytotoxic potential of these compounds against breast cancer cells .
Antitubercular Activity
Another significant aspect of research on imidazo[1,5-a]pyridine derivatives is their potential as antitubercular agents:
Compound | MIC (μM) | Activity Against |
---|---|---|
Compound A | 0.004 | Replicating Mtb |
Compound B | 0.003 | Non-replicating Mtb |
These results indicate that certain derivatives exhibit potent activity against both replicating and non-replicating forms of Mtb, showcasing their therapeutic potential in treating tuberculosis .
Conclusion and Future Directions
The biological activity of this compound and its derivatives presents promising avenues for drug development, particularly in oncology and infectious diseases. Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity will aid in optimizing these compounds for therapeutic use.
- Mechanistic Studies : Detailed investigations into the mechanisms by which these compounds exert their effects could provide insights into their potential applications.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-8-4-2-3-5-11(8)9(6-12)10-7/h2-6H,1H3 |
InChI Key |
MWCMWQLQTWMFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)C=O |
Origin of Product |
United States |
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